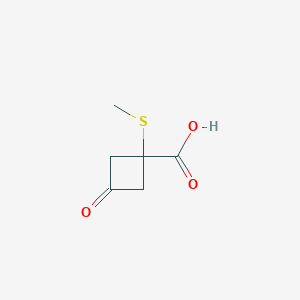
1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methylsulfanyl group, a ketone, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyclobutanone derivative with a methylsulfanyl reagent in the presence of a strong base. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, forming esters or amides in the presence of suitable nucleophiles and activating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and activating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides.
Applications De Recherche Scientifique
1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-(Methylsulfanyl)-2-oxocyclobutane-1-carboxylic acid
- 1-(Methylsulfanyl)-3-oxocyclopentane-1-carboxylic acid
- 1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid
Comparison: 1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the methylsulfanyl group and the specific positioning of the functional groups. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H8O3S |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
1-methylsulfanyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-10-6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9) |
Clé InChI |
XAVAXSZRGCVIAX-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CC(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


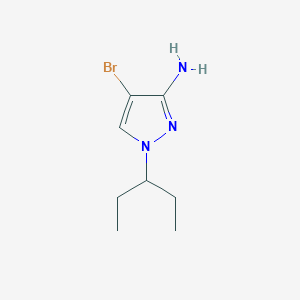
![4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
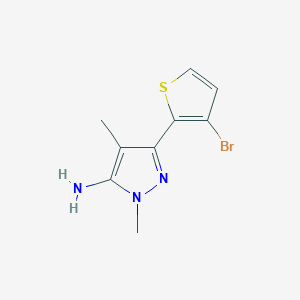
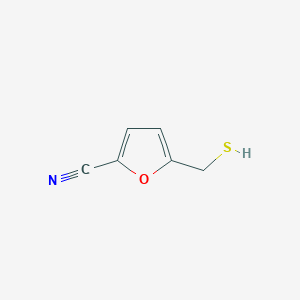

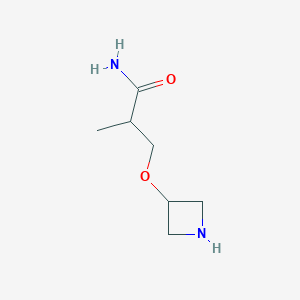
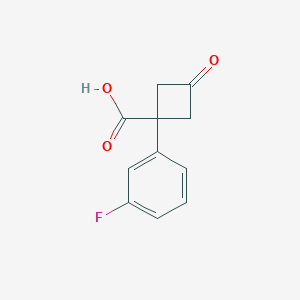
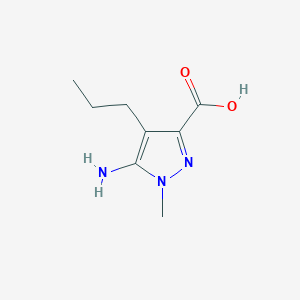
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)
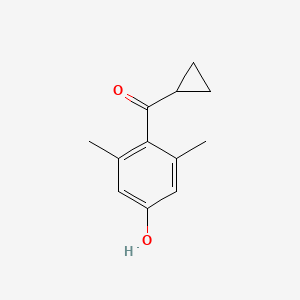
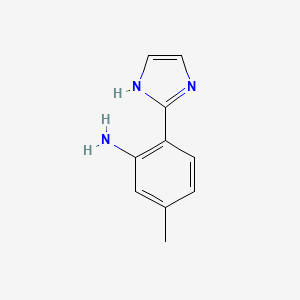
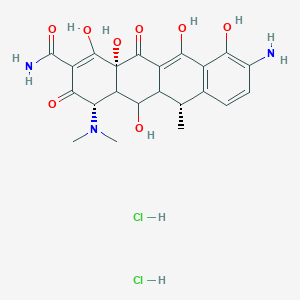
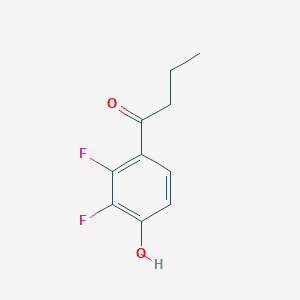
![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
